molecular formula C7H10ClN3 B2448595 2-Tert-butyl-4-chloro-1,3,5-triazine CAS No. 1417517-78-2

2-Tert-butyl-4-chloro-1,3,5-triazine

Cat. No.: B2448595
CAS No.: 1417517-78-2
M. Wt: 171.63
InChI Key: IORDUCIBYMFXQP-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a tert-butyl group and a chlorine atom on the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:

Cyanuric chloride+tert-butylamineThis compound\text{Cyanuric chloride} + \text{tert-butylamine} \rightarrow \text{this compound} Cyanuric chloride+tert-butylamine→this compound

The reaction is usually performed at a temperature range of 0-5°C to ensure the selective substitution of one chlorine atom with the tert-butyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted triazines with various functional groups replacing the chlorine atom.

    Oxidation: The major products include tert-butyl alcohol and tert-butyl peroxide.

    Reduction: The major products are dihydrotriazines with reduced aromaticity.

Scientific Research Applications

2-Tert-butyl-4-chloro-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

2-Tert-butyl-4-chloro-1,3,5-triazine can be compared with other similar compounds in the triazine family:

    2-Chloro-4,6-diamino-1,3,5-triazine: This compound lacks the tert-butyl group, making it less hydrophobic and less sterically hindered.

    2,4,6-Trichloro-1,3,5-triazine: This compound has three chlorine atoms, making it more reactive towards nucleophilic substitution reactions.

    2,4-Diamino-6-chloro-1,3,5-triazine: The presence of amino groups increases its solubility in water and its potential for hydrogen bonding.

The uniqueness of this compound lies in its combination of a tert-butyl group and a chlorine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-tert-butyl-4-chloro-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDUCIBYMFXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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